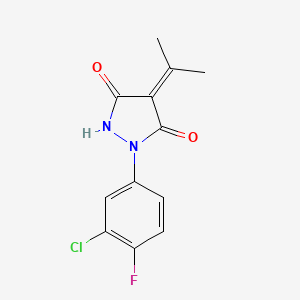

1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, involves complex chemical reactions yielding high yields. These processes typically include crystallization from appropriate solvents and structure determination through techniques like single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione often exhibits a planar conformation with some components positioned perpendicular to the plane of the rest of the molecule. This structural orientation is crucial for understanding the compound's chemical properties and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazoline derivatives, similar to the compound , are characterized by their interactions, such as hydrogen bonding and conformational changes. These reactions play a vital role in defining the chemical behavior and potential applications of these compounds (Sagar et al., 2017).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are pivotal in understanding the applications and handling of these compounds. The synthesis processes often influence these properties, making them an essential aspect of the overall analysis (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are significantly influenced by the molecular structure and synthesis route of pyrazoline derivatives. Understanding these properties is crucial for potential applications in various scientific and industrial fields (Mary et al., 2015).

Applications De Recherche Scientifique

Computational Evaluation and Pharmaceutical Potential

The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione and its computational evaluation demonstrate its potential in pharmaceutical applications. Using density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, the compound exhibited possible inhibitory activity against human microsomal prostaglandin E synthase 1 and mycobacterium tuberculosis type II, suggesting its development as a new anti-TB drug. These computational techniques provided insights into the reactive properties and stability in water, indicating potential excipients for formulation development (Thomas et al., 2018).

Antimicrobial Activity

Another study on structurally related compounds highlighted the antimicrobial activity of derivatives synthesized by reacting N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin with chloro acetyl chloride and thioglycolic acid. The synthesized compounds were evaluated for their antimicrobial activity, showing excellent to good antibacterial activity compared to reference drugs. This suggests that modifications of the 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione structure could yield compounds with significant antimicrobial properties (Mistry et al., 2016).

Synthetic Strategy and Functionalization

Research on the synthesis of 3-amino-4-fluoropyrazoles presents a synthetic strategy relevant to derivatives of 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione. The developed synthetic approach involves monofluorination and condensation steps that enable further functionalization of the core pyrazole structure. This method highlights the compound's utility as a building block in medicinal chemistry, offering pathways for generating novel derivatives with potential biological activities (Surmont et al., 2011).

Anti-Lung Cancer Activity

A study on fluoro-substituted benzo[b]pyran derivatives, structurally related to 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione, demonstrated anti-lung cancer activity. The synthesized compounds were tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research suggests the potential of fluoro-substituted compounds in developing new anticancer therapies (Hammam et al., 2005).

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2/c1-6(2)10-11(17)15-16(12(10)18)7-3-4-9(14)8(13)5-7/h3-5H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBJLCHNPQULLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)NN(C1=O)C2=CC(=C(C=C2)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorophenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)

![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)